3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, chlorophenyl, pyrazolyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by its attachment to the pyridine core. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to avoid side reactions and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the chloro or trifluoromethyl groups.
Scientific Research Applications
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-chlorophenyl)ethanone
- 3-(2-Chlorophenyl)propanoic acid
- Trichloromethyl group-containing compounds
Uniqueness
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-[1-(2-chlorophenyl)pyrazol-4-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3/c16-11-3-1-2-4-13(11)23-8-9(6-22-23)14-12(17)5-10(7-21-14)15(18,19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXNUPGRODCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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